Primycin -

Primycin

Catalog Number: EVT-1563861
CAS Number:
Molecular Formula: C55H103N3O17
Molecular Weight: 1078.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine is a natural product found in Saccharomonospora azurea and Actinomyces with data available.
Source

Primycin is primarily sourced from the fermentation of Saccharomonospora azurea, a member of the family Pseudonocardiaceae. This organism is utilized in industrial settings for the large-scale production of primycin due to its efficient biosynthetic capabilities. The fermentation process has been optimized to enhance yield and quality, although the underlying molecular mechanisms remain partially understood .

Classification

Primycin is classified as an antibiotic and falls under the category of guanidino marginolactones. Its classification as a polyketide places it among a diverse group of natural products known for their pharmacological properties, particularly in combating bacterial infections .

Synthesis Analysis

Methods

The biosynthesis of primycin occurs through a modular type I polyketide synthase (PKS) pathway. This complex process involves several enzymatic steps that utilize L-arginine as a precursor. The first step involves the conversion of L-arginine into a 4-guanidinobutanoyl-CoA starter unit through a series of enzymatic reactions catalyzed by amine oxidase, amidohydrolase, and acyl-CoA ligase .

Technical Details

The synthesis proceeds with the loading of the 4-guanidinobutanoyl group onto an acyl carrier protein (ACP) domain, followed by the elongation of the polyketide chain through successive condensation reactions. The final product is released from the ACP via hydrolysis catalyzed by a thioesterase domain. This modular architecture allows for flexibility in producing various polyketides, including primycin .

Molecular Structure Analysis

Structure

Primycin's molecular structure is characterized by multiple functional groups, including hydroxy groups and ethylenic linkages. It contains six carbon-methyl groups and a D-arabinose unit, which contributes to its solubility and biological activity. The presence of these structural features plays a crucial role in its interaction with biological targets .

Data

The chemical formula of primycin is complex due to its size and functional diversity, typically represented as C36H63N3O12S. Detailed structural analysis often employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its composition and confirm structural hypotheses .

Chemical Reactions Analysis

Reactions

Primycin undergoes several chemical transformations, particularly when exposed to nucleophiles, leading to the formation of water-soluble derivatives. These reactions are reversible and can be utilized to modify primycin's solubility properties for various applications .

Technical Details

For instance, hydrolysis with concentrated alkali yields hexanoic acid and other products, indicating its reactivity under alkaline conditions. Such reactions are essential for understanding how primycin can be modified for enhanced therapeutic efficacy or altered pharmacokinetics .

Mechanism of Action

Process

Primycin exerts its antibacterial effects primarily through interference with bacterial protein synthesis. It binds to ribosomal RNA within the bacterial ribosome, inhibiting translation and thereby preventing bacterial growth. This mechanism is similar to that of other macrolide antibiotics but is distinguished by its unique structural features that enhance binding affinity .

Data

In vitro studies have demonstrated that primycin displays potent activity against various Gram-positive bacteria, making it a valuable agent in treating infections caused by resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

Primycin appears as a white to off-white powder with hygroscopic properties. Its solubility varies significantly depending on pH and solvent conditions; it is more soluble in acidic environments due to protonation of its guanidine moiety.

Chemical Properties

The compound exhibits stability under standard conditions but can degrade under extreme pH or temperature conditions. Its melting point, specific optical rotation, and other physicochemical parameters are critical for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Primycin has significant applications in microbiology and pharmacology due to its antibacterial properties. It is particularly useful in research settings to study bacterial resistance mechanisms and to develop new antibiotics. Additionally, its unique structure makes it a candidate for further modifications aimed at enhancing efficacy or reducing side effects in clinical settings .

Historical Context and Discovery of Primycin

Early Isolation and Characterization (1954)

The discovery of primycin represents a significant milestone in mid-20th century antibiotic research. In 1954, Hungarian researchers Tibor Vályi-Nagy, János Úri, and István Szilágyi first isolated this novel antibiotic from an unexpected biological source: the intestinal microbiota of wax moth larvae (Galleria mellonella). Their landmark publication in Nature documented the isolation of an actinomycete strain capable of producing a potent antimicrobial substance [1] [4]. The producing organism exhibited optimal growth on slightly alkaline nutrient media including potato agar and asparagine agar, with maximum antibiotic yield achieved in liquid culture containing 2-4% corn-steep liquor and 1% glucose incubated at 37°C [1].

The researchers meticulously documented the fermentation kinetics, noting that surface cultures began antibiotic production on the third day of incubation, reaching peak yields between the sixth and ninth days. During active production, they observed characteristic biochemical changes: the initial pH of 7.4-7.6 increased to 8.0-8.5, accompanied by a steady decrease in carbohydrate and nitrogen concentrations. A distinctive feature of the fermentation process was the rapid lysis of mycelium at peak production, yet crucially, the antibiotic concentration remained stable despite this cellular degradation [1]. Primycin demonstrated potent activity against Gram-positive pathogens, immediately suggesting therapeutic potential, though its complex macrolide structure (a 36-membered lactone ring with guanidine moieties) would not be fully characterized until decades later [5].

Table 1: Key Initial Findings in Primycin Discovery (1954)

PropertyInitial FindingSignificance
Source OrganismActinomycete from Galleria mellonella larvaeNovel antibiotic source from insect microbiome
Optimal Medium2-4% corn-steep liquor + 1% glucoseEstablished foundation for production optimization
Production KineticsDays 3-9 with peak Days 6-9Defined critical harvest window
pH DynamicsIncrease from 7.4 to 8.0-8.5Revealed alkalinization during production phase
Biochemical ChangesDecreasing carbohydrate/nitrogenDemonstrated nutrient utilization patterns
Mycelial BehaviorLysis at peak without potency lossIndicated extracellular stability of antibiotic

Taxonomic Classification of Producing Organisms

The taxonomic journey of primycin-producing microorganisms exemplifies how advances in classification techniques have refined our understanding of antibiotic production. Initially classified as Thermonomospora galeriensis in 1976 (with designated type strain FBUA 1274 = strain 28/650707), the producing organism exhibited morphological characteristics typical of thermophilic actinomycetes [2]. This classification was based on comprehensive morphological analysis of the strain deposited in the Hungarian National Collection of Medical Bacteria at the National Institute of Public Health in Budapest [2].

Modern genomic analysis precipitated a significant taxonomic revision, reclassifying the producer within the genus Saccharomonospora as Saccharomonospora azurea [5]. This reclassification emerged from comparative genomic studies that revealed close phylogenetic relationships with other members of the Pseudonocardiaceae family, particularly through analysis of the primycin biosynthetic gene cluster (PBGC) [5]. The 28-gene PBGC contains type I polyketide synthase core sequences and ancillary genes responsible for precursor biosynthesis (including 4-guanidinobutanoyl-CoA starter unit formation), post-assembly modifications, transport mechanisms, and self-resistance via ABC transporters [5].

Saccharomonospora azurea SZMC 14600 has been identified as the industrial production strain, with genome mining revealing that its PBGC shares significant homology with silent gene clusters in three other Pseudonocardiaceae species, suggesting untapped biosynthetic potential within this bacterial family [5]. This taxonomic refinement has enabled more targeted strain improvement programs by clarifying the evolutionary context of primycin biosynthesis.

Table 2: Taxonomic Classification Evolution of Primycin Producers

YearDesignated OrganismClassification BasisDepository
1954Unnamed ActinomyceteMorphological characteristicsNot specified
1976Thermonomospora galeriensisMorphological analysis of type strain FBUA 1274Hungarian National Collection of Medical Bacteria
2010sSaccharomonospora azureaGenomic analysis of PBGC and phylogenySzeged Microbiology Collection (SZMC 14600)

Evolution of Fermentation and Production Techniques

The industrial production of primycin has undergone substantial optimization since its discovery, evolving from simple surface cultures to sophisticated two-stage fermentation processes. Early methods described in the 1954 patent utilized static surface cultures in media containing inexpensive nitrogen and carbon sources, achieving primycin titers of approximately 50-100 μg/mL [1] [6]. The original fermentation protocol was limited by low yield and poor scalability, prompting systematic optimization efforts.

A transformative advancement emerged with the development of submerged fermentation techniques in the 1960s-1970s. The US patent 3498884A detailed critical medium modifications, including the incorporation of 0.5-5% vegetable oils (particularly palm oil) as both carbon source and antifoaming agent, along with 0.1-2.0% calcium carbonate for pH stabilization [6]. This patent also established the importance of complex nitrogen sources—soy flour (4%) proved optimal due to its balanced amino acid profile and gradual nitrogen release [6]. These innovations increased yields approximately 3-fold compared to original methods while enabling scalable bioreactor cultivation.

The modern production paradigm employs a two-stage fermentation process that physiologically primes the culture before antibiotic induction. Industrial-scale production (as described in patent HU229804B1) initiates with a biomass accumulation phase in nutrient-rich medium, followed by transfer to a production medium containing specific precursors (alkylmalonyl-CoA derivatives) that influence the relative abundance of different primycin components [10]. Proteomic analysis of this process using 2D-PAGE identified 98 differentially expressed proteins between the pre-fermentation and main fermentation stages in S. azurea SZMC 14600 [3]. Among these, four key proteins were identified through MALDI-TOF/TOF mass spectrometry:

  • HicB antitoxin (EHK86651) for the HicAB toxin-antitoxin system
  • Nucleoside diphosphate kinase regulator (Ndk; EHK81899)
  • Two proteins of unknown function (EHK88946 and EHK86777) [3]

The expression patterns suggest that cellular stress response mechanisms, nucleotide metabolism, and potentially programmed cell death pathways coordinate the shift from growth to antibiotic production. Current research focuses on leveraging these proteomic insights to further enhance yields through targeted genetic modifications and fermentation parameter optimization.

Table 3: Milestones in Primycin Production Technology

PeriodProduction TechnologyKey InnovationsImpact on Yield
1950sStatic Surface CultureCorn-steep liquor/glucose medium; pH monitoringBaseline yield (50-100 μg/mL)
1960s-1970sSubmerged FermentationVegetable oils as carbon source/antifoam; calcium carbonate pH control3-fold increase; scalable production
2000s-PresentTwo-Stage FermentationPhysiological separation of growth/production; precursor-directed biosynthesisAdditional 2-fold increase; component profile control
Proteomic EraBioprocess OptimizationExpression analysis of stress response/metabolic regulatorsEmerging strategy for future strain engineering

Properties

Product Name

Primycin

IUPAC Name

2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine

Molecular Formula

C55H103N3O17

Molecular Weight

1078.4 g/mol

InChI

InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1

InChI Key

NYWSLZMTZNODJM-YZTBHFOCSA-N

SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O

Synonyms

primycin

Canonical SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O

Isomeric SMILES

CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O

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